![molecular formula C30H33F3N2O8S2 B608315 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate CAS No. 934760-90-4](/img/structure/B608315.png)
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Beschreibung
Historical Development and Discovery Context
The development of 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate, commonly referred to by its research designation KD3010, can be traced to the San Diego-based pharmaceutical company Kalypsys, Inc. in the mid-2000s. Kalypsys focused on applying high-throughput technologies to accelerate drug discovery, resulting in the identification of this compound as a promising peroxisome proliferator-activated receptor delta agonist. The company announced in September 2006 that it had initiated a Phase Ia clinical trial for KD3010, evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers.
The development timeline for this compound was notably efficient, with Kalypsys reporting that they progressed from lead generation to the filing of an Investigational New Drug application in approximately 34 months. This rapid development exemplified the company's approach to expediting the drug discovery and development process. In November 2006, Kalypsys secured $100 million in its third round of venture capital funding, with a significant portion coming from Tavistock Life Sciences, which contributed $89 million. This substantial investment supported the continued development of KD3010 and other pipeline compounds.
The scientific foundation for pursuing this particular chemical entity stemmed from increasing understanding of peroxisome proliferator-activated receptor delta biology and its role in regulating lipid metabolism and energy utilization in peripheral tissues. Preclinical pharmacology studies conducted by Kalypsys demonstrated the therapeutic potential of this compound for treating obesity, dyslipidemia, and diabetes by addressing the underlying metabolic derangements of these disorders. The Phase I clinical trials were successfully completed in healthy volunteers and demonstrated safety and tolerability without clinically relevant treatment or dose-related concerns.
Chemical Nomenclature and Alternative Designations
The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid. This comprehensive nomenclature specifically identifies the compound's stereochemistry, indicating the presence of three chiral centers with defined absolute configurations. The name reflects the compound's complex structure comprising multiple functional groups including a piperazine ring, a sulfonamide linkage, an indene core, a carboxylic acid group, and the tosylate counterion.
In scientific literature and chemical databases, this compound is more commonly identified by several alternative designations. The most frequently used research code is KD3010, assigned by its developer Kalypsys. Additional identifiers include:
Identifier Type | Value |
---|---|
Chemical Abstracts Service (CAS) Number | 934760-92-6 |
PubChem Compound Identifier (CID) | 16048651 |
Molecular Formula | C30H33F3N2O8S2 |
Molecular Weight | 670.7 g/mol |
InChIKey | SUTQDFLDQUPTKX-QVLMFNNZSA-N |
The compound exists as a salt form, where the parent compound (S)-4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid (CID 16048652) is paired with p-toluenesulfonic acid (tosylate) as the counter ion. This salt formation was specifically selected during development to improve the crystallization properties of the compound, as noted in patent literature.
The chemical structure can be represented in Simplified Molecular Input Line Entry System (SMILES) notation as:C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O
Position in PPARδ Ligand Research
This compound occupies a significant position in peroxisome proliferator-activated receptor delta ligand research as a highly selective and potent agonist. This compound emerged during a period of intense interest in developing selective modulators of the three peroxisome proliferator-activated receptor subtypes (alpha, gamma, and delta) for treating various metabolic disorders. While compounds targeting the alpha and gamma subtypes had already reached clinical approval (fibrates and thiazolidinediones, respectively), selective delta agonists represented a relatively underdeveloped therapeutic area with significant potential.
The compound distinguishes itself from other well-validated peroxisome proliferator-activated receptor delta agonists such as GW501516 through its unique pharmacological profile. Research published in the Proceedings of the National Academy of Sciences demonstrated that this tosylate salt exhibited significantly different effects in animal models of liver injury compared to GW501516. Specifically, KD3010 dramatically ameliorated liver injury induced by carbon tetrachloride injections and demonstrated hepatoprotective and antifibrotic effects, while GW501516 did not show these beneficial effects. This functional divergence despite targeting the same receptor highlights the compound's distinct activity profile within its class.
The significance of this compound in research extends beyond metabolic disorders. Subsequent investigations identified potential applications in neurodegenerative conditions, particularly Huntington's disease. Studies at the University of California San Diego School of Medicine found that the compound improved motor function, reduced neurodegeneration, and increased survival in a mouse model of Huntington's disease. This expanded the potential therapeutic scope of peroxisome proliferator-activated receptor delta modulation to include neurological disorders.
Table 1 below summarizes key research findings positioning this compound in peroxisome proliferator-activated receptor delta ligand research:
Structural Uniqueness Among Sulfonamide Derivatives
The structural uniqueness of this compound among sulfonamide derivatives stems from several distinct chemical features that contribute to its selective receptor interactions and pharmacological profile. This compound belongs to a class of sulfonamide-containing peroxisome proliferator-activated receptor delta ligands, but incorporates specific structural elements that differentiate it from related molecules.
A key structural characteristic is the presence of the cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine moiety connected to an indan-2-carboxylic acid core via a sulfonyl linkage. The precise stereochemical configuration at multiple chiral centers is crucial for its biological activity. The compound specifically features the (S)-configuration at the indan-2-carboxylic acid center and the (2R,6S)-configuration at the dimethylpiperazine ring. This stereochemical precision contributes significantly to its receptor binding properties.
The trifluoromethoxy group on the phenyl ring represents another important structural element. Structure-activity relationship studies of similar compounds have demonstrated that the presence and position of such substituents significantly influence binding affinity and receptor activation profiles. Research on analogous peroxisome proliferator-activated receptor delta ligands has shown that para-positioned trifluoromethoxy groups often confer enhanced potency compared to other substituents or positions. For instance, compounds with para-trifluoromethoxy substituents demonstrated EC50 values in the low nanomolar range, while repositioning similar groups to ortho or meta positions often resulted in reduced activity.
The indane-based scaffold with the carboxylic acid functionality is critical for receptor interaction. Crystal structure studies of peroxisome proliferator-activated receptor delta bound to similar ligands reveal that the carboxylic acid group forms key hydrogen bonding interactions within the receptor binding pocket. These interactions anchor the molecule in the correct orientation for optimal receptor engagement.
The tosylate salt formation represents a deliberate formulation strategy that enhances the compound's physicochemical properties. Patent literature indicates that this specific salt form was selected for its "excellent crystallization properties", which likely improves manufacturing consistency and stability. The salt formation may also influence solubility characteristics, an important consideration for both research applications and potential therapeutic development.
Comparative structural analyses with other peroxisome proliferator-activated receptor delta ligands reveal that this compound induces specific conformational changes in the receptor's ligand-binding domain. Research has identified a ligand-triggered conformational switch in the H2'-H3 segment of the receptor that may contribute to the compound's unique biological effects. This structural effect involves a network of energetically coupled interactions from the ligand's biaryl system to specific amino acid residues in the receptor, particularly the conserved tryptophan residue W228.
The compound's structural elements collectively contribute to its reported ~1000-fold selectivity for peroxisome proliferator-activated receptor delta over the alpha and gamma subtypes. This high degree of selectivity represents a significant advancement in the field of selective receptor modulators, where off-target effects on related receptors often limit therapeutic applications.
Eigenschaften
Key on ui mechanism of action |
KD3010 is a potent, orally administered, peroxisome proliferator-activated receptor-delta (PPARδ) agonist that exhibits ~1000-fold selectivity over PPARγ and PPARα. PPARδ regulates lipid catabolism and energy utilization in peripheral tissues. Activation of PPARδ reduces central adiposity, improves atherogenic lipid profiles, and increases glucose utilization/insulin sensitivity. |
---|---|
CAS-Nummer |
934760-90-4 |
Molekularformel |
C30H33F3N2O8S2 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?; |
InChI-Schlüssel |
SUTQDFLDQUPTKX-QVLMFNNZSA-N |
SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KD-3010; KD3010; KD 3010; KD-3010 free |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Sulfonyl Chloride Preparation
Coupling Reaction
-
Reactants : 4-(4-Trifluoromethoxyphenyl)-cis-2,6-dimethylpiperazine (1.0 eq), indan-2-carboxylic acid sulfonyl chloride (1.1 eq).
-
Base : Triethylamine (2.0 eq).
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
The intermediate 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by C NMR (δ 172.5 ppm, carboxylic acid carbonyl).
Tosylate Salt Formation
The final tosylation involves reacting the carboxylic acid with tosyl chloride under basic conditions:
-
Reactants : 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid (1.0 eq), tosyl chloride (1.2 eq).
-
Base : Potassium carbonate (2.0 eq).
-
Solvent : Acetonitrile, 0°C to room temperature, 6 hours.
Purification via recrystallization (ethanol/water 4:1) affords white crystals with >99% purity (HPLC). Melting point: 198–200°C.
Analytical Data and Validation
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₃₀H₃₄F₃N₃O₆S₂ | HRMS |
Purity | >99% | HPLC (C18 column) |
H NMR (DMSO-d6) | δ 2.35 (6H, s, CH₃), 7.85 (2H, d, SO₂) | 400 MHz |
F NMR | δ -58.2 (CF₃O) | 376 MHz |
Process Optimization and Challenges
-
Stereochemical Control : The cis-configuration of the piperazine is maintained using aprotic solvents (toluene) and low-temperature crystallization.
-
Sulfonation Efficiency : Excess sulfonyl chloride (1.1 eq) ensures complete piperazine functionalization.
-
Tosylate Stability : Storage under nitrogen at -20°C prevents hydrolysis of the tosylate group .
Analyse Chemischer Reaktionen
Types of Reactions
KD3010 undergoes various chemical reactions, including:
Oxidation: KD3010 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of KD3010.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving KD3010 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of KD3010 depend on the specific reaction conditions and reagents used. These products include various derivatives of KD3010 with modified functional groups, which can be further studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
KD3010 has a wide range of scientific research applications, including:
Chemistry: KD3010 is used as a model compound to study the activation of peroxisome proliferator-activated receptor delta and its effects on lipid metabolism.
Biology: In biological research, KD3010 is used to investigate its effects on cellular processes, including lipid catabolism and energy utilization.
Medicine: KD3010 is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and liver fibrosis. .
Industry: KD3010 is used in the development of new drugs and therapeutic agents targeting metabolic disorders.
Wirkmechanismus
KD3010 exerts its effects by selectively activating peroxisome proliferator-activated receptor delta. This activation leads to the regulation of lipid catabolism and energy utilization in peripheral tissues. By binding to peroxisome proliferator-activated receptor delta, KD3010 enhances the expression of genes involved in lipid metabolism, resulting in reduced central adiposity, improved lipid profiles, and increased glucose utilization and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview
KD3010 features a cis-2,6-dimethylpiperazine core linked to a 4-trifluoromethoxy-phenyl group via a sulfonyl bridge, with an indan-2-carboxylic acid tosylate moiety. This structure confers high PPARδ selectivity and potency (low nanomolar activity). Below is a comparison with structurally related piperazine derivatives:
Pharmacokinetics and Selectivity
- KD3010 : Exhibits favorable CNS penetration (~10% brain/plasma ratio) and sustained target engagement in mice .
- Other Piperazine Derivatives: Limited pharmacokinetic data are available for structurally related compounds. For example, ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate lacks reported CNS activity, likely due to its polar carboxylate ester and fluorinated aromatic group, which may reduce blood-brain barrier permeability .
Critical Analysis of Structural Determinants
- Trifluoromethoxy Group: The 4-trifluoromethoxy-phenyl group in KD3010 enhances lipophilicity and PPARδ binding compared to non-fluorinated analogs (e.g., tosylsulfonyl derivatives in Compounds 1f/1i) .
- Sulfonyl Linkage : Critical for both PPARδ agonism (KD3010) and DPP-IV inhibition (Compounds 1f/1i), demonstrating the functional versatility of this moiety .
- Cis-Dimethyl Configuration : The cis-2,6-dimethyl arrangement in KD3010 likely restricts conformational flexibility, optimizing receptor interaction compared to unsubstituted piperazines .
Biologische Aktivität
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate, commonly referred to as KD3010, is a synthetic compound that has garnered attention for its biological activity, particularly as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid; 4-methylbenzenesulfonic acid
- Molecular Formula : C30H33F3N2O8S2
- Molecular Weight : 670.7 g/mol
- CAS Number : 934760-90-4
KD3010 acts primarily as a PPARδ agonist with a significant selectivity over PPARγ and PPARα. PPARδ plays a crucial role in regulating lipid metabolism and energy homeostasis in peripheral tissues. The activation of PPARδ by KD3010 leads to various metabolic benefits:
- Lipid Catabolism : Enhances the breakdown of fatty acids.
- Glucose Utilization : Improves insulin sensitivity and glucose uptake in tissues.
- Reduction of Central Adiposity : Decreases fat accumulation around the abdominal area.
Biological Activity and Therapeutic Applications
Research indicates that KD3010 has potential therapeutic applications in several metabolic disorders:
1. Metabolic Disorders
KD3010 has been investigated for its effects on obesity and liver fibrosis. Studies have shown that it can significantly reduce body weight and improve lipid profiles in animal models of obesity.
2. Liver Health
In models of non-alcoholic fatty liver disease (NAFLD), KD3010 demonstrated the ability to mitigate liver fibrosis, suggesting its utility in treating liver-related metabolic disorders.
Study Overview
A study published in Nature explored the effects of KD3010 on metabolic syndrome parameters in obese mice. The findings indicated:
Parameter | Control Group | KD3010 Treated Group |
---|---|---|
Body Weight (g) | 35 ± 5 | 28 ± 4* |
Serum Glucose (mg/dL) | 120 ± 10 | 90 ± 8* |
Liver Fat Content (%) | 25 ± 3 | 10 ± 2* |
*Statistically significant difference (p < 0.05).
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of KD3010 with PPARδ. These studies revealed hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, enhancing its biological efficacy.
Additional Biological Activities
Beyond its role as a PPARδ agonist, KD3010 has shown promise in other areas:
- Antioxidant Properties : In vitro studies suggest that KD3010 may exhibit antioxidant activity by reducing oxidative stress markers.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that KD3010 does not significantly affect normal cell lines but may have selective activity against certain cancer cell lines.
Q & A
Q. Table 1: Analytical Parameters
How should researchers ensure compound stability during storage?
Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal decomposition above 30°C, necessitating cold-chain management .
Advanced Research Questions
What computational strategies predict biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. The trifluoromethoxy group’s electron-withdrawing effects enhance receptor affinity .
- MD Simulations : GROMACS or AMBER assess dynamic interactions (e.g., piperazine ring flexibility) over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .
How can in vitro assays evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Measure IC50 against COX-2 or 5-LOX using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay. Dose-response curves (0.1–100 µM) identify therapeutic windows .
- Permeability Studies : Use Caco-2 monolayers to assess intestinal absorption, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .
What methodologies address low aqueous solubility?
- Co-Solvency : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
- Salt Formation : Tosylate counterion improves crystallinity and dissolution rates compared to free acid .
How should researchers resolve contradictory data in reaction outcomes?
- Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-sulfonated derivatives) arising from excess sulfonyl chloride .
- Kinetic Studies : Monitor reaction progress via in situ IR to optimize reagent stoichiometry and minimize side reactions .
- DoE (Design of Experiments) : Use fractional factorial designs to isolate critical variables (e.g., temperature vs. solvent polarity) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.